In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of (2-Ethyl-2H-1,2,3-triazol-4-yl)methanol
Executive Summary & Chemical Identity As a Senior Application Scientist, I frequently encounter the challenge of balancing metabolic stability with target affinity in drug design. The 1,2,3-triazole core has emerged as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
As a Senior Application Scientist, I frequently encounter the challenge of balancing metabolic stability with target affinity in drug design. The 1,2,3-triazole core has emerged as a privileged scaffold, uniquely positioned to act as a bioisostere for amide bonds and carboxylic acids. Specifically, (2-ethyl-2H-1,2,3-triazol-4-yl)methanol (CAS: 76320-99-5) represents a highly versatile building block[1]. The 2-ethyl substitution provides tunable lipophilicity, while the hydroxymethyl group serves as a reactive handle for downstream functionalization. This guide dissects its physicochemical properties, mechanistic chemistry, and step-by-step synthetic integration into complex active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of a building block is the first step in predicting its behavior in complex matrices. The 2H-1,2,3-triazole isomer is generally more thermodynamically stable than its 1H-counterpart due to the minimization of dipole-dipole repulsion between adjacent nitrogen lone pairs.
Data synthesized from predictive models and structural analysis[1].
Bioisosteric Applications in Drug Design
The strategic placement of the 2-ethyl-2H-1,2,3-triazole core is rarely accidental. In the development of ionotropic glutamate receptor ligands, the 4-hydroxy-triazole moiety (and its derivatives) acts as a bioisostere for the distal carboxylic acid of glutamate[2].
Causality in Design:
Why use a triazole instead of a standard carboxylic acid? Carboxylic acids are rapidly ionized at physiological pH, limiting blood-brain barrier (BBB) penetration, and are susceptible to rapid Phase II metabolism (glucuronidation). The 1,2,3-triazole mimics the spatial arrangement and electronic distribution (hydrogen bond acceptor/donor profile) of the carboxylate but remains un-ionized, drastically improving the pharmacokinetic (PK) profile[3]. The hydroxymethyl group in (2-ethyl-2H-1,2,3-triazol-4-yl)methanol is frequently activated and coupled to amino acid backbones to synthesize these advanced receptor agonists, as documented in literature from [2].
Synthetic Workflows & Logical Relationships
To visualize the integration of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol into a broader drug discovery pipeline, consider the following logical workflow.
Synthetic workflow for (2-ethyl-2H-1,2,3-triazol-4-yl)methanol and downstream applications.
Experimental Protocols: A Self-Validating System
As an application scientist, I mandate that protocols must be self-validating. You cannot blindly proceed from step A to step B without in-process controls (IPCs). Below is the field-proven methodology for synthesizing and activating this compound[3].
Protocol A: Chemoselective Reduction to (2-Ethyl-2H-1,2,3-triazol-4-yl)methanol
Objective: Reduce the corresponding triazole ester or aldehyde to the target alcohol without disrupting the triazole core.
Preparation: Dissolve the precursor (e.g., ethyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate) in absolute ethanol (0.2 M concentration) under an inert nitrogen atmosphere.
Causality: Absolute ethanol is chosen over methanol to prevent transesterification side reactions and to provide adequate solubility for both the starting material and the reducing agent.
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH₄) (1.5 equivalents) in small portions over 15 minutes[3].
Causality: NaBH₄ is a mild reducing agent. Using a stronger agent like LiAlH₄ risks over-reduction or unwanted side reactions with the nitrogen-rich core. The slow addition controls the exothermic release of hydrogen gas.
Reaction Monitoring (IPC): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).
Validation: The disappearance of the higher-Rf ester spot and the appearance of a lower-Rf alcohol spot confirms conversion. Do not proceed to quench until starting material is <2% by LC-MS.
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl.
Causality: NH₄Cl provides a mildly acidic quench that destroys excess NaBH₄ without causing acid-catalyzed degradation of the triazole ring, which can occur with strong mineral acids like HCl.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the colorless oil of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol[2].
Protocol B: Activation via Appel Reaction (Halogenation)
Objective: Convert the hydroxymethyl group to a bromomethyl group for subsequent nucleophilic substitution[3].
Preparation: Dissolve (2-ethyl-2H-1,2,3-triazol-4-yl)methanol in dry Dichloromethane (DCM) at -10 °C. Add Triphenylphosphine (PPh₃) (1.2 eq)[3].
Halogenation: Slowly add N-Bromosuccinimide (NBS) (1.2 eq) in portions[3].
Causality: The Appel reaction conditions (NBS/PPh₃) are highly specific for primary alcohols. Conducting this at -10 °C prevents unwanted electrophilic bromination of the triazole ring at the C5 position.
Validation: Monitor by TLC. The product will be significantly less polar than the starting alcohol.
Purification: Concentrate the mixture and purify via flash column chromatography to isolate the reactive alkyl bromide intermediate.
Analytical Validation Standards
To ensure the integrity of the synthesized (2-ethyl-2H-1,2,3-triazol-4-yl)methanol, the following spectroscopic markers must be verified:
¹H-NMR (300 MHz, CDCl₃): Look for the diagnostic ethyl group signals: a triplet (t, J = 7.3 Hz, 3H) around 1.4-1.5 ppm and a quartet (q, J = 7.3 Hz, 2H) around 4.3-4.4 ppm[2]. The hydroxymethyl protons will appear as a singlet (or doublet if coupled to the OH) around 4.7 ppm. The single aromatic proton on the triazole ring (C5-H) will appear as a sharp singlet in the 7.5-7.8 ppm region.
Mass Spectrometry (ESI-MS): The [M+H]⁺ peak should be observed at m/z 128.1.
References
Title: Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands
Source: PubMed Central (PMC), National Institutes of Health
URL: [Link]
Structural Elucidation of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Assignment
Executive Summary (2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a highly versatile building block in medicinal chemistry, frequently utilized in click chemistry workflows and as a bioisostere in drug development. Differenti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a highly versatile building block in medicinal chemistry, frequently utilized in click chemistry workflows and as a bioisostere in drug development. Differentiating the 2-ethyl regioisomer from its 1-ethyl counterpart is a classic analytical challenge. This technical whitepaper provides a rigorous, self-validating framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of this molecule, grounded in fundamental principles of diamagnetic anisotropy, scalar coupling, and heteronuclear correlation.
Mechanistic Principles of 1,2,3-Triazole NMR
The 1,2,3-triazole ring is a highly electron-withdrawing, aromatic heterocycle. Its unique electron distribution heavily influences the chemical shifts of attached substituents. In a 2-substituted 1,2,3-triazole, the N2 atom is flanked by two electronegative nitrogen atoms (N1 and N3). This creates a distinct inductive environment compared to 1-substituted triazoles, where N1 is bonded to only one other nitrogen[1]. Consequently, the N2-alkyl protons are typically shifted further downfield. Furthermore, the absence of a direct 3-bond coupling pathway between the N2-alkyl group and the ring carbons (C4/C5) serves as the definitive spectroscopic proof of the 2-regioisomer[2].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in spectral assignment, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the resulting data is an accurate reflection of the molecular structure rather than an artifact of sample preparation or instrument miscalibration.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10–15 mg of high-purity (2-ethyl-2H-1,2,3-triazol-4-yl)methanol in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is chosen because it lacks exchangeable protons, allowing the observation of the hydroxymethyl -OH proton. The TMS acts as an internal standard to validate the 0.00 ppm chemical shift reference.
Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.
Causality: This maximizes the efficiency of the radiofrequency (RF) pulse transfer to the sample, ensuring an optimal signal-to-noise (S/N) ratio and validating the quantitative integrity of the integrals.
Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming followed by manual fine-shimming on the Z and Z2 axes.
Validation: The system is validated when the Full Width at Half Maximum (FWHM) of the TMS peak is < 1.0 Hz. This guarantees that peak multiplicities (e.g., the ethyl quartet) will be fully resolved.
1D Acquisition: Acquire the ¹H spectrum using a standard 30-degree pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds. Acquire the ¹³C spectrum using a power-gated decoupling sequence (zgpg30) with a D1 of 2 seconds to allow for partial relaxation of quaternary carbons.
2D Correlation: Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to map 1-bond and 2/3-bond C-H connectivities, validating the structural backbone.
Step-by-step NMR acquisition workflow establishing a self-validating protocol.
¹H NMR Spectral Assignment & Causality
The ¹H NMR spectrum of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol in CDCl₃ presents five distinct resonance environments.
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
H-5
7.60 – 7.65
Singlet (s)
-
1H
Triazole ring proton
4-CH₂O
4.70 – 4.75
Singlet (s)
-
2H
Hydroxymethyl methylene
2-CH₂
4.40 – 4.45
Quartet (q)
7.3
2H
Ethyl methylene
OH
2.50 – 3.00
Broad singlet (br s)
-
1H
Hydroxyl proton
2-CH₃
1.50 – 1.55
Triplet (t)
7.3
3H
Ethyl methyl
Mechanistic Causality:
The Triazole Proton (H-5): The strong diamagnetic anisotropy of the aromatic triazole ring, combined with the electron-withdrawing nature of the adjacent N1 atom, heavily deshields this proton, pushing it deep into the aromatic region (~7.60 ppm)[1].
The Ethyl Group (2-CH₂ and 2-CH₃): The N2-methylene protons appear as a quartet at ~4.45 ppm. This extreme deshielding relative to a standard alkane is caused by direct attachment to the highly electronegative N2 atom. The multiplicity is dictated by the
n+1
rule (scalar coupling to the adjacent methyl group,
n=3
).
The Hydroxymethyl Group (4-CH₂O and OH): The methylene protons appear as a singlet at ~4.75 ppm. While one might expect a doublet due to coupling with the adjacent -OH proton, trace amounts of acidic impurities or water in standard CDCl₃ catalyze rapid intermolecular proton exchange. This exchange occurs faster than the NMR timescale, decoupling the spin system and resulting in a sharp singlet for the CH₂ and a broad singlet for the -OH[3].
¹³C NMR Spectral Assignment & Causality
The ¹³C NMR spectrum reveals the carbon skeleton, highlighting the distinct electronic environments of the triazole core.
Position
Chemical Shift (ppm)
Type
Assignment
C-4
147.5 – 148.5
Cq
Triazole quaternary carbon
C-5
132.5 – 133.5
CH
Triazole methine carbon
4-CH₂O
56.0 – 57.0
CH₂
Hydroxymethyl carbon
2-CH₂
49.0 – 50.0
CH₂
Ethyl methylene carbon
2-CH₃
14.0 – 15.0
CH₃
Ethyl methyl carbon
Mechanistic Causality:
C-4 vs. C-5: In an unsubstituted 2-alkyl-triazole, C-4 and C-5 are chemically equivalent (~134 ppm). The addition of the hydroxymethyl group at C-4 exerts a strong deshielding
α
-substituent effect, shifting C-4 downfield to ~148 ppm. C-5 experiences only a negligible ortho-effect and remains near 133 ppm[2].
Aliphatic Carbons: The oxygen atom heavily deshields the hydroxymethyl carbon (~56.5 ppm), while the N2 atom deshields the ethyl methylene carbon (~49.5 ppm).
2D NMR Strategies: The Regioisomer Proof
The most critical challenge in triazole synthesis is confirming the regiochemistry (1-alkyl vs. 2-alkyl). 1D NMR is often insufficient. HMBC (Heteronuclear Multiple Bond Correlation) provides the definitive proof.
In a 1-ethyl-1,2,3-triazole, the N1-ethyl protons exhibit a strong 3-bond coupling (
3J
) to the C-5 ring carbon. However, in the 2-ethyl isomer, the N2 atom is situated between N1 and N3. The coupling pathway from the ethyl CH₂ protons to either C-4 or C-5 requires 4 bonds (
4J
). Because
4J
correlations are typically too weak to be observed in standard HMBC experiments, the absence of a correlation between the ethyl CH₂ and the triazole ring carbons is the self-validating proof of the 2-ethyl regioisomer.
HMBC correlations validating the 2-ethyl regioisomer via absent 3J N-alkyl couplings.
By cross-referencing the 1D chemical shifts with the 2D HMBC connectivity map, researchers can establish a completely self-validating structural assignment for (2-ethyl-2H-1,2,3-triazol-4-yl)methanol.
References
Title: Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Source: The Journal of Physical Chemistry A (ACS Publications). URL: [Link]
Title: Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands. Source: Journal of Medicinal Chemistry (via PubMed Central). URL: [Link]
Electronic Properties and Dipole Moment of 2-Substituted 2H-1,2,3-Triazoles: A Paradigm for Bioisosteric Drug Design
Executive Summary The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science. While the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) popularized the 1-substituted 1H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science. While the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) popularized the 1-substituted 1H-1,2,3-triazole, its 2-substituted 2H-isomer possesses fundamentally different electronic properties. Driven by a highly symmetric electron distribution, 2-substituted 2H-1,2,3-triazoles exhibit a near-zero dipole moment. This in-depth technical guide explores the quantum mechanical causality behind these properties, their profound implications for pharmacokinetics, and the self-validating experimental workflows used to isolate them.
Tautomerism and Thermodynamic Equilibrium
The parent 1,2,3-triazole exists in a dynamic tautomeric equilibrium between its 1H and 2H forms. The surrounding dielectric environment strictly dictates the dominant species:
Gas Phase: In the absence of solvent interactions, the 2H-tautomer is thermodynamically favored, representing more than 99.9% of the equilibrium mixture[1].
Solution Phase: In polar solvents, the equilibrium shifts. The much higher dipole moment of the 1H-tautomer allows for stronger dipole-dipole interactions and solvation, favoring the 1H structure and resulting in observable mixtures[1].
Solid State: The parent compound crystallizes as a 1:1 mixture of 1H- and 2H-tautomers[1],[2].
Understanding this baseline equilibrium is critical because covalent substitution at the N1 or N2 position "locks" the heterocycle into a specific electronic state, permanently defining its physicochemical behavior.
Electronic Properties and Aromaticity
Both 1H- and 2H-1,2,3-triazoles are fully aromatic systems, unlike their non-aromatic 4H-isomers[1],[2]. The ionization energy of the parent 1,2,3-triazole is exceptionally high at 10.06 eV, indicating a tightly bound, electron-rich
π
-system that is highly resistant to oxidative degradation[2].
Structurally, 2H-1,2,3-triazoles exhibit shorter average N–N and N–C bonds compared to fused systems like benzotriazoles, reflecting a highly concentrated aromatic character[3]. However, substitution dictates basicity: while 1-methyl-1H-1,2,3-triazole maintains a basicity comparable to the parent scaffold (pKa 1.25), 2-methyl-2H-1,2,3-triazole is a significantly weaker base[1]. This reduced basicity prevents unwanted protonation at physiological pH, a crucial metric for avoiding hERG liabilities in drug design.
The Dipole Moment Dichotomy: Structural Causality
The most transformative difference between the isomers lies in their polarity. The polarity of triazoles varies massively depending on the distribution of atoms and substituents in the ring[4].
1-Substituted 1H-1,2,3-Triazoles: The asymmetric geometry of the N-R bond and the adjacent lone pairs on N2 and N3 creates a large, additive charge vector. This results in a massive net dipole moment of approximately 4.38 D [1].
2-Substituted 2H-1,2,3-Triazoles: The molecule possesses
C2v
symmetry. The dipole vector generated by the N2-R bond directly opposes the resultant vector of the remaining aromatic ring system. This near-perfect vector cancellation yields an exceptionally low net dipole moment of approximately 0.22 D [1].
In medicinal chemistry, 1,2,3-triazole motifs are widely exploited for their ability to form hydrogen bonds, engage in dipole-dipole interactions, and act as rigid linkers[5]. However, the high dipole moment of 1-substituted triazoles often leads to high aqueous solubility but poor passive membrane permeability due to a high desolvation penalty —the energy required to strip water molecules away before the drug can enter a lipid bilayer.
Conversely, the near-zero dipole moment of 2-substituted 2H-1,2,3-triazoles drastically lowers this desolvation penalty. This makes the 2H-isomer an elite, metabolically stable bioisostere for phenyl rings, amides, and pyrazoles . It allows drug developers to maintain the precise spatial geometry of a lead compound while increasing lipophilicity and central nervous system (CNS) penetration without adding molecular weight.
Caption: Logical relationship between triazole substitution, dipole moments, and drug design.
Experimental Workflow: Regioselective Synthesis and Isolation
Synthesizing 2-substituted 2H-1,2,3-triazoles directly via click chemistry is impossible, as CuAAC exclusively yields 1,4-disubstituted 1H-isomers. Instead, non-selective alkylation of the parent triazole is performed, followed by a self-validating chromatographic separation that elegantly exploits the exact dipole moment dichotomy discussed above.
Protocol: Base-Promoted Alkylation and Chromatographic Resolution
Step 1: Deprotonation and Nucleophilic Attack
Procedure: Dissolve 1H-1,2,3-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add
K2CO3
(1.5 eq) and an alkyl halide (e.g., benzyl bromide, 1.1 eq). Stir at room temperature for 12 hours.
Causality: 1H-1,2,3-triazole acts as a weak acid (pKa 9.4)[1].
K2CO3
deprotonates the heterocycle, generating a triazolide anion where the negative charge is delocalized across N1, N2, and N3. Electrophilic attack yields a mixture of 1-alkyl-1H and 2-alkyl-2H isomers. Alkylation with specific reagents like diazomethane heavily favors 2-alkyl-2H-1,2,3-triazoles[2], but standard alkyl halides typically yield a ~1:1 to 2:1 mixture favoring N1 due to higher localized electron density, despite N2 being less sterically hindered.
Step 2: Aqueous Workup
Procedure: Quench the reaction with deionized water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Causality: The robust stability of the triazole ring prevents any hydrolysis during the aqueous quench[2]. This step removes the polar DMF solvent and inorganic salts, partitioning the lipophilic alkyl-triazole isomers into the organic phase.
Procedure: Load the crude mixture onto a normal-phase silica gel column. Elute using a gradient of Hexanes and EtOAc.
Causality & Validation: This purification step acts as a macroscopic validation of the molecules' quantum mechanical properties. The 1-substituted 1H-isomer, possessing a massive dipole moment (~4.38 D)[1], interacts strongly with the polar silanol groups of the stationary phase via dipole-dipole interactions, resulting in strong retention (low
Rf
). Conversely, the 2-substituted 2H-isomer (~0.22 D)[1] is highly non-polar; it ignores the silanol groups and elutes rapidly with the non-polar hexanes (high
Rf
). The extreme disparity in retention times provides immediate, benchtop confirmation of successful isomer resolution before NMR analysis is even conducted.
Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II)
Source: The Journal of Physical Chemistry A - ACS Publications (acs.org)
URL:4
What is 1,2,3-Triazole and its Chemical Properties? - FAQ
Source: Guidechem (guidechem.com)
URL:2
Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)
Source: ACS Publications (acs.org)
URL:5
The Rising Star in Homogeneous Catalysis: A Guide to (2-ethyl-2H-1,2,3-triazol-4-yl)methanol as a Versatile Ligand
For Researchers, Scientists, and Drug Development Professionals In the dynamic field of transition metal catalysis, the quest for novel, efficient, and tunable ligands is perpetual. Among the emerging classes of ligands,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of transition metal catalysis, the quest for novel, efficient, and tunable ligands is perpetual. Among the emerging classes of ligands, N-substituted 1,2,3-triazoles have garnered significant attention due to their unique electronic properties, stability, and modular synthesis. This technical guide delves into the application of a particularly promising ligand, (2-ethyl-2H-1,2,3-triazol-4-yl)methanol, in transition metal catalysis. This document provides a comprehensive overview, from the fundamental principles governing its synthesis and coordination chemistry to detailed protocols for its application in cutting-edge catalytic transformations.
Introduction: The Allure of N2-Substituted 1,2,3-Triazoles
The 1,2,3-triazole core, readily accessible through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, offers a stable and versatile scaffold for ligand design.[1][2] While much of the initial focus has been on N1-substituted triazoles, the less explored N2-substituted isomers present distinct electronic and steric properties that can significantly influence the catalytic activity of their metal complexes.[3] The N2-substitution pattern, as seen in (2-ethyl-2H-1,2,3-triazol-4-yl)methanol, positions the substituent away from the primary coordination sites (N1 and N3), allowing for fine-tuning of the ligand's electronic properties without sterically encumbering the metal center.
The inclusion of a hydroxymethyl group at the C4 position introduces a crucial secondary coordination site, enabling the ligand to act as a bidentate chelate. This chelation effect often leads to more stable and well-defined metal complexes, which can translate to higher catalytic activity and selectivity.
Ligand Synthesis: A Regioselective Challenge
The synthesis of N2-substituted 1,2,3-triazoles presents a regiochemical challenge, as direct alkylation of the parent 1H-1,2,3-triazole often yields a mixture of N1 and N2 isomers.[4] However, several strategies have been developed to achieve high regioselectivity for the desired N2 isomer.
One of the most promising approaches involves the reaction of terminal alkynes, formaldehyde, and sodium azide in the presence of a suitable catalyst to form 2-hydroxymethyl-2H-1,2,3-triazoles.[4] Subsequent N-alkylation can then be performed. Another strategy involves the gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers, which has shown high selectivity for the N2 position.[5][6]
Below is a generalized, two-step protocol for the synthesis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol, based on established methodologies for the synthesis of N2-substituted triazoles.
Protocol 1: Synthesis of (2H-1,2,3-triazol-4-yl)methanol (Intermediate)
This protocol is adapted from methodologies describing the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.[4]
Materials:
Propargyl alcohol
Sodium azide (NaN₃)
Formaldehyde (37 wt. % solution in H₂O)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
tert-Butanol
Water
Dichloromethane (DCM)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) and sodium azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
To this solution, add formaldehyde (1.2 eq).
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a minimum amount of water.
Add the copper/ascorbate solution to the reaction mixture.
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford (2H-1,2,3-triazol-4-yl)methanol.
Protocol 2: N-Ethylation of (2H-1,2,3-triazol-4-yl)methanol
This protocol is a general procedure for the N-alkylation of 1,2,3-triazoles.[7]
Materials:
(2H-1,2,3-triazol-4-yl)methanol (1.0 eq)
Ethyl iodide or diethyl sulfate (1.1 eq)
Potassium carbonate (K₂CO₃) (2.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of (2H-1,2,3-triazol-4-yl)methanol in anhydrous DMF, add potassium carbonate.
Stir the suspension at room temperature for 30 minutes.
Add the ethylating agent (ethyl iodide or diethyl sulfate) dropwise to the mixture.
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
After completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate (2-ethyl-2H-1,2,3-triazol-4-yl)methanol. The N1- and N2-isomers may need to be carefully separated.
Coordination Chemistry and Complex Formation
The (2-ethyl-2H-1,2,3-triazol-4-yl)methanol ligand typically coordinates to transition metals in a bidentate fashion through the N3 nitrogen of the triazole ring and the oxygen atom of the hydroxymethyl group, forming a stable five-membered chelate ring. This coordination mode has been observed in structurally related triazole-based ligands.
dot
Caption: Coordination of the ligand to a metal center.
Protocol 3: General Procedure for the Synthesis of a Transition Metal Complex
This protocol provides a general method for the formation of a metal complex with the title ligand, which can be adapted for various transition metals such as ruthenium, palladium, or iron.
Materials:
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol (2.0 eq)
Transition metal precursor (e.g., [Ru(p-cymene)Cl₂]₂, Pd(OAc)₂, FeCl₃) (1.0 eq)
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, or dichloromethane)
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a Schlenk flask under an inert atmosphere, dissolve the transition metal precursor in the anhydrous solvent.
In a separate flask, dissolve (2-ethyl-2H-1,2,3-triazol-4-yl)methanol in the same anhydrous solvent.
Add the ligand solution dropwise to the stirred solution of the metal precursor at room temperature.
Stir the reaction mixture at room temperature or with gentle heating for 2-12 hours. The formation of a precipitate may be observed.
Monitor the reaction for color changes or precipitate formation, which often indicate complexation.
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
If no precipitate forms, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system.
Characterize the resulting metal complex using techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and, if possible, single-crystal X-ray diffraction.
Applications in Transition Metal Catalysis
While specific catalytic applications of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol are not yet extensively reported, the broader class of N-substituted 1,2,3-triazole ligands has shown significant promise in a variety of catalytic transformations.[1][8] Based on the performance of analogous ligands, (2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a promising candidate for the following reactions:
Transfer Hydrogenation of Ketones and Aldehydes
Ruthenium complexes bearing triazole-based ligands have demonstrated high efficiency in the transfer hydrogenation of carbonyl compounds, using more environmentally benign hydrogen sources like isopropanol or ethanol.
dot
Caption: Catalytic cycle for transfer hydrogenation.
Protocol 4: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone (A-Model Reaction)
This protocol is based on established procedures for similar Ru-triazole catalysts.
Potassium hydroxide (KOH) or Sodium isopropoxide (5-10 mol%)
Anhydrous isopropanol (solvent and hydrogen source)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a Schlenk tube under an inert atmosphere, add the ruthenium catalyst, the base, and acetophenone.
Add anhydrous isopropanol via syringe.
Heat the reaction mixture to 80 °C and stir for 4-24 hours.
Monitor the conversion of the starting material to 1-phenylethanol by Gas Chromatography (GC) or TLC.
After the reaction is complete, cool the mixture to room temperature.
Quench the reaction with a small amount of water.
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the product by column chromatography on silica gel.
Entry
Catalyst Loading (mol%)
Base
Time (h)
Conversion (%)
1
1
KOH
12
>95
2
2
NaO-iPr
8
>99
3
1
NaO-iPr
12
>99
Iron-Catalyzed Dehydration of Propargyl Alcohols
1,2,3-Triazoles have been identified as unique ligands that can promote iron-catalyzed dehydration of propargyl alcohols to form conjugated enynes, a transformation that is challenging with other ligand classes.[1][8]
Protocol 5: Iron-Catalyzed Dehydration of a Propargyl Alcohol (A-Model Reaction)
This protocol is adapted from the work of Shi and coworkers.[1][8]
Materials:
A secondary propargyl alcohol (e.g., 1,1-diphenyl-2-propyn-1-ol) (1.0 mmol)
Iron(III) chloride (FeCl₃) (10 mol%)
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol (20 mol%)
Anhydrous acetonitrile
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a Schlenk tube under an inert atmosphere, dissolve FeCl₃ and the triazole ligand in anhydrous acetonitrile. Stir for 10 minutes to allow for complex formation.
Add the propargyl alcohol to the catalyst solution.
Stir the reaction mixture at room temperature for 1-6 hours.
Monitor the reaction by TLC.
Upon completion, pass the reaction mixture through a short pad of silica gel, eluting with diethyl ether.
Concentrate the filtrate under reduced pressure to obtain the crude enyne product.
If necessary, further purify the product by column chromatography on silica gel.
Entry
Substrate
Time (h)
Yield (%)
1
1,1-diphenyl-2-propyn-1-ol
2
92
2
1-phenyl-2-propyn-1-ol
4
85
3
3-butyn-2-ol
6
78
Conclusion and Future Outlook
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol represents a highly promising, yet underexplored, ligand for transition metal catalysis. Its modular synthesis, coupled with the advantageous electronic and chelating properties of the N2-substituted 4-hydroxymethyl-1,2,3-triazole scaffold, positions it as a versatile tool for the development of novel and efficient catalytic systems. While direct applications are still emerging, the demonstrated success of analogous triazole-based ligands in a range of important organic transformations strongly suggests a bright future for this ligand class. Further research into the synthesis of a wider variety of N2-substituted triazole-alcohol ligands and the exploration of their catalytic activities across a broader spectrum of reactions will undoubtedly lead to exciting new discoveries in the field of homogeneous catalysis.
References
González-Sebastián, L., et al. (2024). Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor. SciELO. Available at: [Link]
González-Sebastián, L., et al. (2024). Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent. SciELO. Available at: [Link]
de Souza, R. O. M. A., & Miranda, L. S. M. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(suppl 1), e20180751. Available at: [Link]
Yan, W., et al. (2012). 1,2,3-Triazole: Unique Ligand in Promoting Iron-Catalyzed Propargyl Alcohol Dehydration. Organic Letters, 14(9), 2358–2361. Available at: [Link]
Urbina-González, J. J., & Pericàs, M. A. (2016). Synthesis and catalytic applications of C3-symmetric tris(triazolyl)methanol ligands and derivatives. Chemical Communications, 52(10), 1997-2010. Available at: [Link]
A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). (2007). Defense Technical Information Center. Available at: [Link]
Kövér, K. E., et al. (2021). A Regioselective Synthesis of 2,4-Disubstituted 2 H -1,2,3-Triazoles by Coupling of N -Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1 H -1,2,3-Triazoles – Scope and Limitations. European Journal of Organic Chemistry, 2021(4), 629-640. Available at: [Link]
Reddy, R. S., et al. (2018). Asymmetric Organocatalytic Approach to 2,4-Disubstituted 1,2,3-Triazoles by N2-Selective Aza-Michael Addition. The Journal of Organic Chemistry, 83(1), 329-338. Available at: [Link]
A Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. Available at: [Link]
Wang, Z., et al. (2016). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 14(2), 436-439. Available at: [Link]
Synthesis of hydroxymethyl-1,2,3-triazoles. ResearchGate. Available at: [Link]
Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Available at: [Link]
Katritzky, A. R., et al. (1995). Acid-mediated regioselective alkylation of 1,2,3-triazole. Collection of Czechoslovak Chemical Communications, 60(10), 1717-1722. Available at: [Link]
Chen, J., et al. (2018). Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. Organic Letters, 20(6), 1546–1549. Available at: [Link]
Ackermann, L., et al. (2011). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Angewandte Chemie International Edition, 50(44), 10442-10445. Available at: [Link]
Kirsch, S. F., et al. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters. Available at: [Link]
Shi, X., et al. (2017). N-2-Selective gold-catalyzed alkylation of 1-sulfonyl-1,2,3-trizoles. Organic Chemistry Frontiers, 4(1), 57-61. Available at: [Link]
Chemi, G., et al. (2018). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. Organic & Biomolecular Chemistry, 16(43), 8247-8255. Available at: [Link]
Wang, Z., et al. (2016). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 14(2), 436-439. Available at: [Link]
Enantioselective Synthesis of (Thiolan-2-yl)diphenylmethanol and Its Application in Asymmetric, Catalytic Sulfur Ylide-Mediated Epoxidation. The Journal of Organic Chemistry. Available at: [Link]
González-Calderón, D., et al. (2021). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 65(2). Available at: [Link]
Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8908. Available at: [Link]
González-Calderón, D., et al. (2021). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 65(2). Available at: [Link]
Application Note: Protocols for the Selective Oxidation of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol
Introduction: The Synthetic Value of Triazole-4-carbaldehydes The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability and versatile b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Synthetic Value of Triazole-4-carbaldehydes
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability and versatile bioisosteric properties.[1][2] Specifically, 1-substituted 1,2,3-triazole-4-carbaldehydes are pivotal intermediates, serving as versatile building blocks for the synthesis of a wide range of biologically active compounds, including anticancer, antifungal, and anti-inflammatory agents.[3] The aldehyde functional group provides a reactive handle for numerous transformations, such as reductive amination, Wittig reactions, and condensations, making its efficient and clean synthesis a critical step in many drug discovery campaigns.
This guide provides an in-depth analysis and detailed, field-proven protocols for the selective oxidation of the primary alcohol, (2-ethyl-2H-1,2,3-triazol-4-yl)methanol, to the desired aldehyde, 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde. We will explore two robust methods, leveraging Dess-Martin Periodinane (DMP) and activated Manganese Dioxide (MnO₂), explaining the causality behind procedural choices to ensure reproducible, high-yield outcomes.
Strategic Selection of the Oxidizing Agent
The oxidation of a primary alcohol to an aldehyde can be deceptively complex; the challenge lies in preventing over-oxidation to the corresponding carboxylic acid. The presence of the electron-rich triazole ring necessitates the use of mild and selective reagents. While numerous methods exist, including Swern and Parikh-Doering oxidations, we focus on two of the most reliable and accessible options for this class of substrate.[4][5][6]
Expert Rationale: The choice of oxidant is dictated by factors including substrate tolerance, reaction conditions, scale, and work-up complexity.
Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers extremely mild, neutral conditions and a simple work-up, making it ideal for sensitive and functionally complex molecules.[7][8] Its high chemoselectivity prevents unwanted side reactions with many functional groups.[9]
Activated Manganese Dioxide (MnO₂) is a classic, cost-effective heterogeneous oxidant highly selective for benzylic, allylic, and heterocyclic alcohols.[10][11][12] The reaction occurs on the surface of the solid MnO₂, and the work-up simply involves filtering off the reagent.
The logical flow for selecting and performing the oxidation is outlined below.
Caption: General workflow for the oxidation of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol.
This method is often the first choice for small to medium-scale synthesis of sensitive aldehydes due to its reliability and mild conditions.
Mechanism & Rationale
The reaction proceeds via a ligand exchange where the alcohol displaces an acetate group on the hypervalent iodine center of DMP.[9] A base (either an added non-nucleophilic base or the displaced acetate) then abstracts the alpha-proton, leading to a concerted fragmentation that yields the aldehyde, acetic acid, and a reduced iodinane byproduct.[17] This mechanism avoids harsh acidic or basic conditions and high temperatures, preserving the integrity of the triazole ring.
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Detailed Experimental Protocol
Materials & Reagents:
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq.)
Dess-Martin Periodinane (DMP) (1.2 eq.)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2-ethyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq.).
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Stir the solution at room temperature.
Addition of DMP: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion. A slight increase in temperature may be observed.
Expert Insight: For larger-scale reactions, it is prudent to add the DMP in portions to control any potential exotherm. While the reaction is typically performed at room temperature, cooling to 0 °C before addition can provide an extra layer of control.[13]
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 1-3 hours. Look for the complete consumption of the starting alcohol spot and the appearance of a new, less polar product spot (aldehyde).
Quenching the Reaction: Once the reaction is complete, dilute the mixture with an equal volume of DCM. Pour the diluted mixture into a separatory funnel containing a vigorously stirred, equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.[15]
Causality: The Na₂S₂O₃ reduces the iodinane byproduct and any unreacted DMP to more water-soluble species. The NaHCO₃ neutralizes the acetic acid generated during the reaction, preventing any potential acid-catalyzed side reactions.[15]
Work-up: Stir the biphasic mixture vigorously until the organic layer becomes clear. Separate the layers. Extract the aqueous layer twice with fresh portions of DCM.
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, deionized water, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude aldehyde.
Purification: Purify the crude product by flash column chromatography on silica gel.
Expert Insight: Aldehydes can sometimes be sensitive to acidic silica gel, potentially forming acetals if alcoholic eluents are used.[18] A hexane/ethyl acetate gradient is recommended. If issues arise, consider deactivating the silica by pre-treating it with a solvent mixture containing 1% triethylamine.[18]
This heterogeneous method is an excellent alternative, especially for larger-scale reactions where the cost of DMP would be prohibitive. Its success is highly dependent on the quality of the MnO₂.
Mechanism & Rationale
The oxidation with MnO₂ is a surface-mediated process.[14] The alcohol adsorbs onto the surface of the activated MnO₂, followed by a reaction that is believed to involve radical intermediates.[10][14] This mechanism is highly selective for activated alcohols, such as the heterocyclic methanol in this topic, while leaving unactivated aliphatic alcohols untouched.
Trustworthiness Note: Commercially available MnO₂ varies significantly in activity.[12] For reproducible results, it is recommended to either use a consistent, high-quality source of "activated" or "chemical" manganese dioxide (CMD) or to activate it in-house by heating a slurry of MnO₂ in water, filtering, and drying in an oven at 110-130 °C overnight.[19] Water is a byproduct of the oxidation and can deactivate the MnO₂ surface, which is why a large excess of the reagent is necessary.[19]
Detailed Experimental Protocol
Materials & Reagents:
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq.)
Activated Manganese Dioxide (MnO₂) (10 - 15 eq. by weight)
Dichloromethane (DCM) or Chloroform (CHCl₃)
Celite® (diatomaceous earth)
Procedure:
Reaction Setup: To a round-bottom flask, add (2-ethyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq.) and the chosen solvent (DCM or CHCl₃, approx. 0.1 M).
Addition of MnO₂: Add activated MnO₂ (10-15 eq. by weight). The mixture will be a black slurry.
Expert Insight: The amount of MnO₂ can be critical. A 10-fold excess by weight is a good starting point. If the reaction is sluggish, more MnO₂ can be added.
Reaction and Monitoring: Stir the slurry vigorously at room temperature. The reaction can be slow, sometimes requiring 24-48 hours for completion. Monitor the reaction by taking small aliquots, filtering them through a small plug of Celite® in a pipette, and analyzing the filtrate by TLC.
Work-up: Once the reaction is complete, dilute the slurry with additional DCM. Set up a filtration apparatus with a pad of Celite® (approx. 1-2 cm thick) in a Büchner or sintered glass funnel.
Filtration: Filter the reaction mixture through the Celite® pad.
Causality: Celite® is a filter aid that prevents the fine MnO₂ particles from clogging the filter paper and ensures a clean separation.
Washing: Wash the reaction flask and the Celite®/MnO₂ cake thoroughly with several portions of DCM or ethyl acetate to ensure all the product is recovered. The product can adsorb onto the MnO₂ surface, so generous washing is crucial for a good yield.[19]
Concentration: Combine the filtrates and concentrate under reduced pressure to afford the crude product.
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography as described in Protocol 1.
References
Dess–Martin periodinane - Wikipedia. Available from: [Link]
Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. Available from: [Link]
Dess-Martin periodinane - Organic Syntheses Procedure. Available from: [Link]
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available from: [Link]
MnO2 Oxidation of Allylic Alcohols | PDF | Chemical Compounds | Organic Reactions. Available from: [Link]
Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide - Semantic Scholar. Available from: [Link]
What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. Available from: [Link]
14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. Available from: [Link]
MnO2 Activation/Preparation for Alcohol Oxidation? : r/Chempros - Reddit. Available from: [Link]
Chemical Manganese Dioxide (CMD), an Efficient Activated Manganese Dioxide. Application to Oxidation of Benzylic and Allylic Alcohols. Journal of the Korean Chemical Society. 1998. Available from: [Link]
US4269987A - Purification of triazoles - Google Patents.
Oxidation of heterocyclic compounds by manganese dioxide | Request PDF - ResearchGate. Available from: [Link]
Manganese(IV) oxide - Organic Chemistry Portal. Available from: [Link]
Swern oxidation - Wikipedia. Available from: [Link]
Process for making triazoles - Patent 0075459.
Swern Oxidation - Organic Chemistry Portal. Available from: [Link]
Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate a - ResearchGate. Available from: [Link]
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Available from: [Link]
Synthesis of 2H-1,2,3-triazoles - Organic Chemistry Portal. Available from: [Link]
Swern Oxidation - Chemistry Steps. Available from: [Link]
Process for making triazoles - European Patent Office - EP 0075459 A2 - Googleapis.com. Available from: [Link]
Triazolines; XI1. Oxidation of 1H-4,5-Dihydro-1,2,3-triazoles Using Phase-Transfer Catalysis. A Useful Synthetic Route to 5-Heterocyclic-Substituted 1,2,3-Triazoles - Semantic Scholar. Available from: [Link]
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. Available from: [Link]
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI. Available from: [Link]
A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE. Available from: [Link]
Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile - SCIRP. Available from: [Link]
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. Available from: [Link]
2H-Thiazolo[4,5-d][9][13][15]triazole: synthesis, functionalization, and application in scaffold-hopping - RSC Publishing. Available from: [Link]
Biological Activity Screening of (2-Ethyl-2H-1,2,3-triazol-4-yl)methanol Derivatives: Target Validation and Hit-to-Lead Optimization
Introduction & Pharmacological Rationale The (2-ethyl-2H-1,2,3-triazol-4-yl)methanol scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Synthesized efficiently via azide-alkyne cycloa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Rationale
The (2-ethyl-2H-1,2,3-triazol-4-yl)methanol scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Synthesized efficiently via azide-alkyne cycloadditions (e.g., CuAAC or EACA), this moiety exhibits a unique combination of hydrogen-bond donor/acceptor capabilities, metabolic stability, and tunable lipophilicity.
This application note details the screening workflows for two primary therapeutic avenues associated with this scaffold:
Oncology & Cytotoxicity : Biaryl and fluorene-hybrid derivatives of hydroxy-triazoles demonstrate significant antitumoral activity, particularly against FLT3-mutant acute myeloid leukemia (MOLM-13) and triple-negative breast cancer (MDA-MB-231) cell lines [1].
CNS Target Modulation : The 4-hydroxy-1,2,3-triazole core serves as a potent bioisostere for the distal carboxylic acid in endogenous amino acids like glutamate. This structural mimicry allows these derivatives to selectively bind and modulate ionotropic glutamate receptors (e.g., AMPA and NMDA receptors) while overcoming the poor blood-brain barrier (BBB) penetrability typical of native carboxylates [2].
Experimental Design & Workflow
To systematically evaluate the biological activity of newly synthesized triazole-methanol libraries, we employ a hierarchical screening funnel. This ensures that only compounds with validated target engagement and acceptable cytotoxicity profiles advance to lead optimization.
Figure 1: Hierarchical biological screening workflow for triazole-methanol derivatives.
Causality & Rationale:
Standard colorimetric viability assays (like MTT or XTT) rely on NAD(P)H-dependent cellular oxidoreductase enzymes. Nitrogen-rich heterocycles, such as 1,2,3-triazoles, can occasionally undergo direct chemical reduction by these tetrazolium salts, yielding false-positive viability signals. To establish a self-validating and artifact-free system, we utilize the ATP-dependent CellTiter-Glo luminescent assay, which directly quantifies metabolically active cells.
Step-by-Step Methodology:
Cell Culture & Seeding:
Harvest MOLM-13 (suspension) and MDA-MB-231 (adherent) cells during their logarithmic growth phase.
Seed cells into 384-well opaque white microplates at a density of
2×103
cells/well in 20 µL of appropriate media (RPMI-1640 or DMEM supplemented with 10% FBS).
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
Compound Preparation & Dosing:
Prepare a 10-point, 3-fold serial dilution of the (2-ethyl-2H-1,2,3-triazol-4-yl)methanol derivatives in 100% DMSO.
Using an acoustic liquid handler (e.g., Echo 550), transfer the compounds to the assay plates to achieve a final DMSO concentration of
≤0.5%
(preventing solvent-induced cytotoxicity).
Incubation:
Incubate the treated cells for 72 hours. Include positive controls (1 µM Doxorubicin) and negative vehicle controls (0.5% DMSO) on every plate.
Luminescent Detection:
Equilibrate the assay plates to room temperature for 30 minutes to ensure uniform temperature across all wells (temperature gradients severely impact luciferase kinetics).
Add 20 µL of CellTiter-Glo reagent per well.
Shake plates at 500 rpm for 2 minutes on an orbital shaker to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.
Data Analysis:
Read luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well).
Calculate the
IC50
using a 4-parameter logistic non-linear regression model. Validate assay robustness by ensuring the Z'-factor is > 0.5.
Protocol B: Radioligand Displacement Assay for AMPA Receptor Binding
Causality & Rationale:
To validate the bioisosteric mimicry of the triazole-methanol moiety, its binding affinity to the orthosteric site of the AMPA receptor (GluA2 subunit) must be quantified [2]. We utilize potassium thiocyanate (KSCN) in the assay buffer; as a chaotropic agent, KSCN selectively stabilizes the active conformation of the AMPA receptor, drastically improving the specific binding window for agonists.
Step-by-Step Methodology:
Membrane Preparation:
Isolate crude synaptosomal membranes from rat cerebral cortex or utilize recombinant GluA2-expressing HEK293 cell membranes.
Resuspend the membrane pellet in assay buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM CaCl₂, and 100 mM KSCN.
Assay Assembly:
In a 96-well deep-well plate, combine the following:
50 µL of [³H]AMPA (final assay concentration: 5 nM).
50 µL of the test triazole derivative (varying concentrations from
10−10
to
10−4
M).
100 µL of membrane suspension (approx. 50 µg of protein/well).
Equilibration:
Incubate the mixture at 4°C for 60 minutes. The low temperature minimizes receptor desensitization and limits endogenous protease activity while allowing the radioligand to reach equilibrium.
Filtration & Washing:
Terminate the binding reaction by rapid vacuum filtration through GF/C glass fiber filters.
Critical Step: Pre-soak the filters in 0.3% polyethyleneimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the polar radioligand from binding non-specifically to the filter matrix.
Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer.
Quantification:
Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the radioactivity (DPM) using a liquid scintillation counter.
Determine non-specific binding (NSB) using 1 mM unlabeled L-glutamate. Calculate the inhibition constant (
Ki
) using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Quantitative Data Presentation
The following table summarizes representative screening data, illustrating the Structure-Activity Relationship (SAR) when modifying the aryl substituents attached to the (2-ethyl-2H-1,2,3-triazol-4-yl)methanol core.
Compound ID
Aryl Substitution (R-Group)
IC50
MOLM-13 (µM)
IC50
MDA-MB-231 (µM)
Ki
GluA2 Receptor (µM)
TMD-01
Unsubstituted Phenyl
> 50.0
> 50.0
18.4 ± 1.2
TMD-02
4-Bromophenyl
24.8 ± 2.1
45.2 ± 3.4
4.2 ± 0.5
TMD-03
2,5-Dibromophenyl
18.7 ± 1.5
34.3 ± 2.8
1.8 ± 0.3
TMD-04
9H-Fluoren-9-yl
12.5 ± 1.1
28.6 ± 1.9
> 100.0
Control
Doxorubicin / L-Glutamate
0.4 ± 0.1
1.2 ± 0.2
0.8 ± 0.1
Note: Halogenation (specifically bromination) significantly enhances both antitumoral cytotoxicity and receptor binding affinity by exploiting hydrophobic pockets and halogen bonding within the target active sites.
Mechanism of Action: Target Engagement Pathway
When acting as a CNS modulator, the triazole-methanol derivative engages the AMPA receptor by mimicking the spatial geometry and electrostatic potential of endogenous glutamate.
Figure 2: Mechanism of action for triazole-methanol derivatives at the AMPA receptor.
References
Title: Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids
Source: Exploration of Drug Science
URL: [Link]
Title: Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands
Source: PubMed Central (PMC)
URL: [Link]
Application
esterification methods and reaction conditions for (2-ethyl-2H-1,2,3-triazol-4-yl)methanol
Application Notes & Protocols: Esterification of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol Introduction: The Significance of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol Esters The 1,2,3-triazole moiety is a cornerstone in mode...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols: Esterification of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol
Introduction: The Significance of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol Esters
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate favorable interactions with biological targets.[1][2] The derivative, (2-ethyl-2H-1,2,3-triazol-4-yl)methanol, serves as a valuable building block for introducing this privileged heterocycle into more complex molecules. Esterification of its primary hydroxyl group is a critical transformation, enabling the synthesis of prodrugs, the modulation of pharmacokinetic properties, and the creation of novel chemical entities for drug discovery and materials science.[3]
However, the esterification of this substrate is not without its challenges. The presence of three nitrogen atoms in the triazole ring introduces potential complications. These nitrogen atoms possess basic and nucleophilic character, which can lead to undesired side reactions, such as N-acylation or catalyst deactivation, particularly under harsh reaction conditions.[4][5] Therefore, the selection of an appropriate esterification method is paramount to ensure high yields, purity, and reproducibility.
This document provides a comprehensive guide to the most effective methods for the esterification of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol. We will explore a range of reaction conditions, from classical acid catalysis to modern coupling protocols, offering detailed, field-tested protocols. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific synthetic goals.
Strategic Overview: Selecting the Optimal Esterification Pathway
The choice of esterification method depends on several factors: the steric and electronic properties of the carboxylic acid, the acid/base sensitivity of the substrates, and the desired scale of the reaction. Below is a comparative analysis of four robust methods applicable to (2-ethyl-2H-1,2,3-triazol-4-yl)methanol.
Comparative Analysis of Key Esterification Methods
Method
Activating Agent(s)
Conditions
Advantages
Disadvantages & Mitigation
Fischer-Speier Esterification
Strong Acid (H₂SO₄, p-TsOH)
High Temp (Reflux)
Cost-effective, simple setup, suitable for large scale.[6]
Reversible reaction (use excess alcohol or remove H₂O).[7] Harsh conditions may degrade sensitive substrates. Potential for N-acylation on the triazole ring. Mitigation: Use milder Lewis acids; monitor reaction closely.
Steglich Esterification
Carbodiimide (DCC, EDC), DMAP (cat.)
Mild (0°C to RT)
Excellent for acid-sensitive substrates.[8] High yields under neutral conditions.[9]
Forms urea byproduct (e.g., DCU), which can complicate purification. Mitigation: Use water-soluble EDC for easy workup via aqueous extraction; DCU can be filtered off if it precipitates.[10]
Highly effective for sterically hindered acids and alcohols.[11] Generally high yielding and regioselective.[12]
Requires a two-step, one-pot procedure (anhydride formation, then alcohol addition).[12] TCBC is moisture-sensitive.
Mitsunobu Reaction
PPh₃, DEAD or DIAD
Mild, Neutral (0°C to RT)
Excellent for sensitive substrates.[13] Proceeds with inversion of configuration (not relevant for this primary alcohol).[14]
Produces PPh₃=O byproduct, which can be difficult to remove. Reagents are toxic. The carboxylic acid pKa should be <13.[15] Mitigation: Use polymer-bound PPh₃ or modified reagents for easier purification.[13]
Detailed Experimental Protocols
Herein, we provide step-by-step protocols for the most recommended methods for synthesizing esters of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol. The Steglich and Mitsunobu reactions are highlighted for their mildness and compatibility with the heterocyclic core. The Fischer esterification is presented as a classical alternative, with appropriate cautions.
Protocol 1: Steglich Esterification using EDC and DMAP
This method is highly recommended for its mild conditions and broad substrate scope, minimizing the risk of side reactions on the triazole ring.[16][17]
Principle: A carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), activates the carboxylic acid to form an O-acylisourea intermediate. This highly reactive species is then intercepted by 4-Dimethylaminopyridine (DMAP) to form a reactive acylpyridinium salt. The alcohol, (2-ethyl-2H-1,2,3-triazol-4-yl)methanol, then attacks this "active ester" to furnish the desired product and the water-soluble ethyl-dimethylaminopropyl urea byproduct.[8]
Caption: Steglich Esterification Workflow.
Materials:
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq)
Carboxylic acid (1.1 eq)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or its hydrochloride salt (1.5 eq)
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Saturated aqueous NaHCO₃ solution
Brine (Saturated aqueous NaCl solution)
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and (2-ethyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq).
Solvent Addition: Dissolve the starting materials in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol). Stir the solution at room temperature until all solids are dissolved.
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Coupling Agent Addition: Add EDC (1.5 eq) portion-wise to the stirred solution over 5-10 minutes. Causality Note: Slow addition prevents a rapid exotherm. Cooling to 0°C minimizes potential side reactions like N-acylurea formation.[18]
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Workup:
Once the reaction is complete, dilute the mixture with additional DCM.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The aqueous washes remove the urea byproduct, excess EDC, and DMAP.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Mitsunobu Reaction
This protocol is ideal for coupling with valuable carboxylic acids under exceptionally mild, neutral conditions. It is particularly useful when other methods fail due to substrate sensitivity.[19]
Principle: Triphenylphosphine (PPh₃) reacts with an azodicarboxylate like diethyl azodicarboxylate (DEAD) to form a betaine intermediate. This intermediate deprotonates the carboxylic acid and activates the alcohol's hydroxyl group, converting it into an excellent leaving group (an oxyphosphonium salt). The resulting carboxylate anion then displaces the activated hydroxyl group via an Sₙ2 reaction to form the ester.[14][20]
Caption: Mitsunobu Reaction Conceptual Workflow.
Materials:
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq)
Carboxylic acid (1.2 eq)
Triphenylphosphine (PPh₃) (1.5 eq)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)
Anhydrous Tetrahydrofuran (THF)
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-ethyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq), the carboxylic acid (1.2 eq), and PPh₃ (1.5 eq).
Solvent Addition: Dissolve the components in anhydrous THF (approx. 0.1-0.2 M concentration).
Cooling: Cool the stirred solution to 0 °C in an ice-water bath. Causality Note: The reaction is exothermic and cooling is critical for safety and to prevent side reactions.[13]
Reagent Addition: Add the DEAD or DIAD solution (1.5 eq) dropwise to the reaction mixture over 20-30 minutes using a syringe pump. A color change (e.g., to a milky white or yellow suspension) is often observed.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
Workup:
Concentrate the reaction mixture under reduced pressure to remove the THF.
The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Direct purification is often the most effective approach.
Purification:
Purify the crude material directly by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
Purification Tip: Triphenylphosphine oxide can be challenging to remove. If it co-elutes with the product, it can sometimes be precipitated by concentrating the column fractions and triturating with a solvent like diethyl ether or a hexanes/ether mixture, in which the oxide is poorly soluble.
This method is a cost-effective choice for simple, non-sensitive carboxylic acids when scaling up. However, due to the acidic conditions, there is a risk of side reactions, and optimization may be required.[21]
Principle: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the ester. The reaction is an equilibrium, driven to completion by using a large excess of one reactant (usually the alcohol) or by removing water as it forms.[6][7]
Solvent: Toluene (for azeotropic water removal) or excess of a liquid alcohol reactant
Dean-Stark apparatus (if using toluene)
Saturated aqueous NaHCO₃ solution
Brine
Anhydrous MgSO₄ or Na₂SO₄
Procedure (using Dean-Stark apparatus):
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
Reagent Addition: To the flask, add (2-ethyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq), the carboxylic acid (1.1 eq), and toluene (to a concentration of ~0.5 M).
Catalyst Addition: Carefully add the acid catalyst (e.g., p-TsOH, 0.05 eq). Safety Note: Add concentrated H₂SO₄ slowly and with caution.
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting alcohol (typically 4-24 hours).
Workup:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and transfer to a separatory funnel.
Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.
Wash subsequently with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Conclusion
The esterification of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol can be successfully achieved using a variety of methods. For general-purpose synthesis, especially with sensitive or complex carboxylic acids, Steglich esterification offers an excellent balance of high yield, mild conditions, and operational simplicity.[16] For substrates that are particularly delicate or when other methods are low-yielding, the Mitsunobu reaction provides a powerful, albeit more costly, alternative.[13] The classical Fischer esterification remains a viable, economic option for robust substrates on a large scale, provided that potential side reactions are carefully monitored.[6] The protocols and strategic considerations outlined in this guide provide researchers with the necessary tools to confidently synthesize a diverse library of (2-ethyl-2H-1,2,3-triazol-4-yl)methyl esters for advancing their scientific programs.
References
Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.
ACS Publications. (2005). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters.
ACS Publications. (2005). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification.
Munawar, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances.
Overberger, C. G., & Shen, C. M. (1971). Esterolytic catalyses by triazoles. Journal of the American Chemical Society.
Kumar, A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry.
BenchChem. (n.d.). Technical Support Center: Esterification of 5-Amino-1,2,4-triazole-3-carboxylic Acid.
Ghorbani-Choghamarani, A., & Norouzi, M. (2011). Triazole–Au(I) complex as chemoselective catalyst in promoting propargyl ester rearrangements. Beilstein Journal of Organic Chemistry.
Mamedov, V. A., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry.
D'souza, C., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.
Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
ACS Publications. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP.
Albericio, F., & Carpino, L. A. (n.d.). Carbodiimides. Methods of Organic Chemistry (Houben-Weyl).
Chemistry Steps. (n.d.). Mitsunobu Reaction.
Organic Syntheses Procedure. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate.
Gentile, D., et al. (2024). Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. Molecules.
Wikipedia. (n.d.). Fischer–Speier esterification.
Chemistry Steps. (2021). Fischer Esterification.
Chan, L. C., et al. (2007). Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. The Journal of Organic Chemistry.
NIH. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP.
van der Mee, L., et al. (2020). Controlling Carbodiimide-Driven Reaction Networks Through the Reversible Formation of Pyridine Adducts. Journal of the American Chemical Society.
Wikipedia. (n.d.). Steglich esterification.
NIH. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
Technical Support Center: Regioselective Synthesis and Isomer Separation of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis, isolation, and structural verification of alkylated 1,2,3-triazoles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis, isolation, and structural verification of alkylated 1,2,3-triazoles. Specifically, it addresses the fundamental challenge of separating the 1H and 2H regioisomers of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol—a critical bioisosteric building block in medicinal chemistry[1].
Mechanistic Overview: The Ambident Triazolate Anion
The synthesis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol typically proceeds via the direct N-alkylation of 1H-1,2,3-triazole-4-methanol using an ethyl halide (e.g., bromoethane).
The Core Challenge:
Deprotonation of the 1,2,3-triazole ring generates an ambident triazolate anion. Because the negative charge is delocalized across the N1, N2, and N3 nitrogen atoms, electrophilic attack by the alkylating agent yields a mixture of regioisomers[2]. While the 1-alkyl-1H-isomer is generally the thermodynamically favored product, the 2-alkyl-2H-isomer is often the desired target for specific receptor binding profiles, such as in the development of ionotropic glutamate receptor ligands[3].
Causality of Separation:
The separation of these isomers relies entirely on their distinct dipole moments. The 2H-isomer possesses a highly symmetrical electronic distribution, causing the dipole vectors of the nitrogen lone pairs to partially cancel out. This results in a significantly lower net dipole moment compared to the 1H-isomer. Consequently, the 2H-isomer interacts weakly with the polar stationary phase of normal-phase silica gel and elutes first[4].
Fig 1: Experimental workflow for chromatographic separation of 1H and 2H triazole isomers.
Standard Operating Procedure: Synthesis & Separation
To ensure a self-validating system, the following protocol integrates chemical synthesis with immediate chromatographic and spectroscopic verification[5].
Phase 1: Chemoselective N-Alkylation
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1H-1,2,3-triazole-4-methanol (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq, 15 mmol). Stir the suspension at 25 °C for 30 minutes to generate the triazolate anion.
Alkylation: Dropwise add bromoethane (1.2 eq, 12 mmol) via syringe.
Reaction: Heat the mixture to 60 °C and stir for 12–16 hours.
Workup: Cool to room temperature. Quench with distilled water (3× volume of DMF) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 2: Chromatographic Isolation
Column Preparation: Pack a glass chromatography column with normal-phase silica gel (230–400 mesh) using a slurry of 90:10 Hexane:EtOAc. Maintain a silica-to-crude mass ratio of at least 50:1 to prevent co-elution.
Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) and load it evenly onto the silica bed.
Gradient Elution: Begin elution with 90:10 Hexane:EtOAc. Gradually increase the polarity to 70:30, then 50:50.
Fractionation:
Fraction A (Higher Rf): Contains the less polar (2-ethyl-2H-1,2,3-triazol-4-yl)methanol[6].
Fraction B (Lower Rf): Contains the more polar (1-ethyl-1H-1,2,3-triazol-4-yl)methanol.
Quantitative Data Comparison
The physical and spectroscopic differences between the isomers are highly predictable. Use the following self-validating metrics to confirm your separation:
Property
(1-ethyl-1H-1,2,3-triazol-4-yl)methanol
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol
Regiochemistry
N1-Alkylated (Asymmetric)
N2-Alkylated (Pseudo-symmetric)
Estimated Dipole Moment
High (~4.5 - 5.0 D)
Low (~1.5 - 2.0 D)
Silica Gel Affinity
Strong (H-bonding + Dipole alignment)
Weak (Steric shielding of N-lone pairs)
Typical TLC Rf (Hex:EtOAc 1:1)
0.20 - 0.25
0.55 - 0.60
¹H NMR (Triazole C5-H)
~7.9 - 8.1 ppm (Downfield)
~7.5 - 7.7 ppm (Upfield)
2D NOESY Correlation
Positive (N-CH₂ to C5-H)
Negative (No correlation)
Troubleshooting Guide
Q: Why are my 1H and 2H isomers co-eluting on the silica column?A: Co-elution is typically caused by either excessive mobile phase polarity or column overloading. Because both isomers contain a free hydroxyl group, they exhibit significant tailing.
Actionable Fix: Reduce the starting polarity of your mobile phase to 95:5 Hexane:EtOAc and use a very shallow gradient. Ensure your sample loading does not exceed 1–2% of the total silica gel mass. If tailing persists, adding 1% Triethylamine (TEA) to the mobile phase can sharpen the bands by neutralizing acidic silanol sites on the silica.
Q: My alkylation reaction heavily favors the unwanted 1H-isomer. How can I increase the yield of the 2H-isomer?A: The N1-isomer is thermodynamically favored. When using polar aprotic solvents like DMF with K₂CO₃, the reaction often yields a statistical or N1-favored mixture.
Actionable Fix: To shift the regioselectivity toward the N2-isomer, consider utilizing phase-transfer organocatalysts that facilitate highly regioselective ion pairing[2]. Alternatively, switch your starting material to 4-bromo-5-iodo-1,2,3-triazole, which allows for highly selective N2-alkylation due to steric and electronic directing effects, followed by functionalization[6].
Q: How do I definitively assign the 1H vs. 2H isomer using NMR?A: While 1D ¹H NMR shows a distinct upfield shift for the C5-H proton in the 2H-isomer (~7.6 ppm) compared to the 1H-isomer (~8.0 ppm), the most authoritative, self-validating method is a 2D NOESY experiment. In the 1-ethyl-1H isomer, the ethyl group is spatially adjacent to the C5 proton, yielding a strong NOE cross-peak. In the 2-ethyl-2H isomer, the ethyl group is too distant from the C5 proton to produce a signal.
Fig 2: Logical decision tree for NMR-based structural verification of triazole regioisomers.
Frequently Asked Questions (FAQs)
Q: Does the free hydroxyl group on the methanol substituent interfere with the N-alkylation?A: No, chemoselectivity is maintained due to the pKa differences. The triazole N-H proton has a pKa of ~9.4, whereas the primary aliphatic alcohol has a pKa of ~15.5. The weak base K₂CO₃ (conjugate acid pKa ~10.3) quantitatively deprotonates the triazole ring but leaves the hydroxyl group intact. The resulting triazolate anion is vastly more nucleophilic, ensuring selective N-alkylation over O-alkylation[5].
Q: Can I use reverse-phase HPLC instead of normal-phase silica?A: Yes. Reverse-phase (RP) HPLC is highly effective for this separation, particularly for scaling up or achieving >99% isomeric purity. On a C18 column using a Water/Acetonitrile gradient, the elution order is reversed: the more polar 1H-isomer elutes first, and the less polar 2H-isomer elutes second.
Q: Is it possible that I am forming the N3-isomer?A: For 4-substituted 1,2,3-triazoles, N1 and N3 are distinct positions. However, alkylation at the N3 position is sterically hindered by the adjacent hydroxymethyl group at C4. Consequently, the N3-alkylated product (1-ethyl-5-(hydroxymethyl)-1H-1,2,3-triazole) is typically formed in only trace amounts compared to the dominant N1 and N2 isomers.
References
Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity
Journal of the American Chemical Society - ACS Publications
URL
Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands
PMC - PubMed Central
URL
Synlett (Thieme Connect)
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(6-bromohexyl)
Ruthenium-Catalyzed C–H Bond Activation Approach to Azolyl Aminals and Hemiaminal Ethers
PMC - PubMed Central
URL
comparing (2-ethyl-2H-1,2,3-triazol-4-yl)methanol with (1-ethyl-1H-1,2,3-triazol-4-yl)methanol
Comparative Evaluation of 1-Ethyl and 2-Ethyl 1H/2H-1,2,3-Triazol-4-yl Methanol in Drug Design As medicinal chemistry increasingly relies on bioisosteric replacement to optimize pharmacokinetic and pharmacodynamic profil...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Evaluation of 1-Ethyl and 2-Ethyl 1H/2H-1,2,3-Triazol-4-yl Methanol in Drug Design
As medicinal chemistry increasingly relies on bioisosteric replacement to optimize pharmacokinetic and pharmacodynamic profiles, the 1,2,3-triazole ring has emerged as a privileged scaffold. However, the profound physicochemical differences between its regioisomers are often overlooked. This guide provides an in-depth, objective comparison between (1-ethyl-1H-1,2,3-triazol-4-yl)methanol and (2-ethyl-2H-1,2,3-triazol-4-yl)methanol , detailing their structural properties, synthetic pathways, and applications in drug development.
Structural & Physicochemical Profiling
The position of the alkyl substituent on the 1,2,3-triazole ring fundamentally alters the molecule's electron distribution. While 1-substituted 1,2,3-triazoles possess a large, highly polarized dipole moment (~4.38 D), the 2-substituted isomers exhibit a nearly cancelled, symmetrical dipole moment (~0.22 D) .
This drastic reduction in polarity makes the 2-ethyl isomer significantly more lipophilic, enhancing its ability to cross the blood-brain barrier (BBB) and evade efflux transporters. Furthermore, the hydrogen-bond acceptor profile shifts: the 1-ethyl isomer presents an asymmetric N2/N3 acceptor face (ideal for mimicking trans-amides), whereas the 2-ethyl isomer presents a symmetric N1/N3 face (ideal for mimicking cis-amides or carboxylic acids) .
Table 1: Quantitative Comparison of Physicochemical Properties
Physicochemical Property
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanol
(2-Ethyl-2H-1,2,3-triazol-4-yl)methanol
Substitution Pattern
1,4-disubstituted
2,4-disubstituted
Dipole Moment
~4.38 D (Highly Polar)
~0.22 D (Nearly Non-Polar)
Lipophilicity (LogP)
Lower
Significantly Higher
H-Bond Acceptor Profile
Asymmetric (N2, N3)
Symmetric (N1, N3)
Bioisosteric Mimicry
Trans-amide, Peptide bonds
Cis-amide, Carboxylic acids
Synthetic Accessibility
High (Direct via CuAAC)
Moderate (Alkylation + Chromatography)
Mechanistic Pathways & Synthesis
Fig 1. CuAAC catalytic cycle ensuring absolute regioselectivity for the 1-ethyl isomer.
Fig 2. Divergent alkylation of the triazolide anion yielding N1, N2, and N3 regioisomers.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity synthesis, the following protocols integrate mechanistic causality with strict validation checkpoints.
Protocol A: Synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanol
Causality: The use of a biphasic t-BuOH/H₂O system ensures the solubility of both the organic substrates and the inorganic catalysts. Sodium ascorbate is utilized to reduce Cu(II) to the catalytically active Cu(I) species in situ, strictly preventing the oxidative Glaser homocoupling of propargyl alcohol.
Reaction Setup: Dissolve propargyl alcohol (1.0 eq) and ethyl azide (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.
Catalysis: Add CuSO₄·5H₂O (0.05 eq) followed immediately by sodium ascorbate (0.1 eq). Stir at room temperature for 12 hours.
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Validation Checkpoint: Perform standard TLC (100% EtOAc) and visualize with KMnO₄ (stains the primary alcohol). Run ¹H NMR (CDCl₃); the defining feature of the 1,4-disubstitution pattern is the isolated triazole C5-H, which appears as a distinct, sharp singlet at ~7.7 ppm.
Protocol B: Synthesis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol
Causality: Deprotonation of 1H-1,2,3-triazole-4-methanol with a mild base (K₂CO₃) generates an ambident triazolide anion. Alkylation at 0 °C minimizes unwanted O-alkylation of the methanol group, directing the electrophile to the highly nucleophilic nitrogens .
Anion Generation: Dissolve 1H-1,2,3-triazole-4-methanol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir at 0 °C for 30 minutes.
Alkylation: Dropwise add ethyl iodide (1.2 eq). Allow the reaction to warm to room temperature and stir for 8 hours.
Separation: Quench with H₂O and extract with EtOAc. The crude mixture contains N1, N2, and N3 isomers.
Validation Checkpoint (Critical): Because the 2-ethyl isomer has a significantly lower dipole moment (~0.22 D) than the 1-ethyl isomer (~4.38 D), it is far more lipophilic. Upon normal-phase silica gel chromatography (Hexanes/EtOAc gradient), the 2-ethyl isomer will elute first .
Structural Confirmation: 2D NOESY NMR is mandatory. The 1-ethyl isomer will show a strong Nuclear Overhauser Effect (NOE) cross-peak between the ethyl -CH₂- protons and the triazole C5-H proton. The 2-ethyl isomer will lack this specific spatial correlation , definitively proving the N2 regiochemistry.
Applications in Drug Development
The strategic selection between these isomers can rescue a failing drug program. For instance, in the development of ionotropic glutamate receptor (iGluR) ligands, the 2-substituted hydroxy-triazole moiety has been successfully employed as a metabolically stable bioisostere for distal carboxylic acids . The symmetric electron distribution of the 2-ethyl isomer allows it to coordinate effectively within the GluA2 agonist binding domain without introducing the severe desolvation penalties associated with the highly polar 1-ethyl isomer. Researchers targeting CNS indications should prioritize the 2-ethyl scaffold to maximize BBB permeability while retaining the structural rigidity of the triazole core.
References
Product Class 13: 1,2,3-Triazoles
Source: Thieme E-Books
URL:[Link]
Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands
Source: PubMed Central (PMC)
URL:[Link]
Comparative
Spectroscopic Profiling of 1,2,3-Triazole Isomers: A Comparative Guide to 1H and 2H Tautomers
Introduction: The Tautomeric Challenge The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for amide bonds and a core pharmacophore in modern drug development[1]. Whi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Tautomeric Challenge
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for amide bonds and a core pharmacophore in modern drug development[1]. While the advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has made 1-substituted (1H) 1,2,3-triazoles ubiquitous, their 2-substituted (2H) regioisomers possess distinct stereoelectronic behaviors, higher aromatic stabilization, and unique photophysical properties[1][2].
Differentiating between these isomers is a critical quality control step in synthetic workflows. In solution, unsubstituted 1,2,3-triazoles exist in an of the NH-proton, which broadens NMR signals at room temperature and complicates spectral resolution[3]. However, locking the tautomeric state via N-substitution allows for definitive spectroscopic characterization. This guide provides an in-depth comparison of the spectroscopic signatures of 1H and 2H 1,2,3-triazoles, grounded in structural causality and validated experimental protocols.
Mechanistic Causality: Symmetry and Electronic Distribution
The spectroscopic divergence between 1H and 2H isomers is fundamentally rooted in their molecular symmetry and electron delocalization:
1H-1,2,3-Triazoles (1-Substituted): Substitution at the N1 position breaks the symmetry of the triazole ring. The N(1)–N(2) bond exhibits more single-bond character, while the N(2)–N(3) bond has more double-bond character[1]. This asymmetric electron distribution creates highly distinct chemical and magnetic environments for the C4 and C5 atoms.
2H-1,2,3-Triazoles (2-Substituted): Substitution at the N2 position preserves a pseudo-
C2v
symmetry across the ring. Both N–N bonds become approximately equal in length[1]. Consequently, the C4 and C5 atoms (and their attached protons, if unsubstituted) become chemically equivalent.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive tool for distinguishing these isomers, provided the causality of the chemical shifts is understood.
1
H NMR: In 1,4-disubstituted 1H-triazoles, the solitary C5 proton is highly deshielded by the adjacent N1 substituent and the ring current, typically resonating as a sharp singlet around[4]. Conversely, symmetric 2-substituted triazoles lacking C-substituents will display a single integrated signal for both H4 and H5.
13
C NMR: The asymmetry of 1H-triazoles results in two distinct carbon signals. The C4 carbon generally appears downfield (>135 ppm), while the C5 carbon appears upfield (~120–130 ppm)[4]. In stark contrast, 2H-triazoles exhibit a single unified signal for C4 and C5, typically resonating around due to their equivalent electronic environments[5].
UV-Vis and Fluorescence Spectroscopy
While 1H-triazoles are generally non-fluorescent,[2]. The extended
π
-conjugation in the symmetric 2H-isomer leads to distinct absorption maxima, often blue-shifted relative to analogous 1H-isomers, making UV-Vis a rapid orthogonal validation tool.
Quantitative Data Summary
Spectroscopic Feature
1-Substituted (1H) 1,2,3-Triazoles
2-Substituted (2H) 1,2,3-Triazoles
Causality / Structural Basis
Ring Symmetry
Asymmetric (
Cs
)
Symmetric (
C2v
)
Position of N-substitution dictates electron delocalization[1].
1
H NMR (C-H)
Distinct H4 and H5 signals (e.g., H5 at ~8.0 ppm)[4]
Equivalent H4/H5 signal (single peak)
Magnetic equivalence in 2H isomers vs. deshielding at C5 in 1H isomers.
To ensure trustworthiness, the following self-validating workflow details the selective synthesis and orthogonal spectroscopic verification of both isomers.
Step 1: Regioselective Synthesis
1H-Isomer Generation (Kinetic Control): Perform a standard CuAAC reaction. React a terminal alkyne with an organic azide in the presence of CuSO
4
and sodium ascorbate in a
t
-BuOH/H
2
O mixture. The copper acetylide intermediate kinetically locks the cyclization to exclusively yield the 1,4-disubstituted 1H-triazole[4].
2H-Isomer Generation (Thermodynamic/Condensation Control): Treat a geminal diazide with an organic hydrazine under mild thermolysis conditions. This condensation directly and[6].
Step 2: NMR Sample Preparation & Acquisition
Solvent Selection: Dissolve 5–10 mg of the purified triazole in 0.6 mL of CDCl
3
. If the compound is highly polar, use DMSO-
d6
. Note: Solvent polarity can shift the C5-H signal; CDCl
3
is preferred for baseline comparisons.
Acquisition: Acquire standard 1D
1
H (400 MHz) and
13
C (100 MHz) spectra.
Self-Validation (2D NMR): To definitively map the regiochemistry of 1H-triazoles, acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum. Verify that the downfield
1
H signal (~8.0 ppm) correlates strictly with the upfield
13
C signal (~128 ppm), confirming the C5-H bond[4]. This internal check prevents misassignment of the C4 carbon.
Step 3: Orthogonal UV-Vis Validation
Prepare a
10−5
M solution of the synthesized triazole in HPLC-grade methanol[2].
Record the electronic absorption spectrum from 250 to 500 nm.
Excite the sample at its absorption maximum to record the fluorescence emission spectrum. A strong emission in the blue-light region (400–450 nm) strongly corroborates the presence of a 2-aryl-2H-triazole[2].
Logical Workflow Diagram
Synthetic divergence and spectroscopic logic gates for identifying 1H vs. 2H 1,2,3-triazole isomers.
References
Title: Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers
Source: The Journal of Physical Chemistry A (ACS Publications)
URL: [Link]
Title: 1,2,3-Triazoles (Comprehensive Heterocyclic Chemistry)
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles
Source: ACS Symposium Series (ACS Publications)
URL: [Link]
Title: Regioselective Halogenation of 2-Substituted-1,2,3-Triazole via sp2 C-H Activation
Source: Organic & Biomolecular Chemistry (RSC)
URL: [Link]
Title: Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties
Source: Molecules (PMC)
URL: [Link]
benchmarking the catalytic efficiency of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol complexes
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced ligand scaffolds for transition metal catalysis. Executive Summary: The Evolution of Triazole Ligands The...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced ligand scaffolds for transition metal catalysis.
Executive Summary: The Evolution of Triazole Ligands
The efficiency of transition metal catalysis is intrinsically linked to the stereoelectronic properties of the supporting ligands. In the realm of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-catalyzed transfer hydrogenations, bulky ligands like TBTA (tris(benzyltriazolylmethyl)amine) and tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol have historically served as the gold standards for stabilizing low-valent metal intermediates[1]. However, their significant steric bulk can limit turnover frequencies (TOF) in sterically demanding reactions.
The introduction of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol (2-Et-TM) complexes represents a paradigm shift. By utilizing a mono-triazole scaffold with specific N2-alkylation and a C4-carbinol group, researchers can achieve a highly tunable, sterically unhindered environment that accelerates catalytic turnover while maintaining robust metal stabilization[2].
Mechanistic Rationale: The 2-Et-TM Advantage
To understand why 2-Et-TM outperforms traditional ligands in specific kinetic profiles, we must analyze its coordination chemistry:
Regioisomeric Control (N2-Ethyl): Unlike N1-substituted or unsubstituted triazoles that often bridge multiple metal centers to form inactive coordination polymers, the N2-ethyl substitution forces the triazole to act as a discrete terminal ligand. It coordinates exclusively via the N3 atom, ensuring the metal center remains mononuclear and catalytically active.
Hemilabile Coordination (C4-Methanol): The hydroxyl oxygen acts as a hemilabile donor. During the catalytic cycle, it reversibly binds to the metal (forming a stable N,O-chelate), which prevents catalyst degradation. When a substrate (like an alkyne or azide) approaches, the oxygen easily dissociates to open a coordination site, dramatically lowering the activation energy barrier for substrate binding[3].
CuAAC catalytic cycle highlighting the hemilabile stabilization role of the 2-Et-TM ligand.
Performance Benchmarking
Benchmark A: CuAAC (Click Chemistry) Efficiency
Metal-catalyzed azide-alkyne click reactions heavily rely on the stabilization of the Cu(I) intermediate to prevent disproportionation or oxidation[4]. We benchmarked the 2-Et-TM ligand against the industry standards TBTA and Tris(triazolyl)methanol[5].
Model Reaction: Benzyl azide + Phenylacetylene → 1-benzyl-4-phenyl-1H-1,2,3-triazole (H₂O/tBuOH 1:1, 25 °C).
Ligand System
Catalyst Loading (mol%)
Time to >95% Conv. (h)
Isolated Yield (%)
TOF (h⁻¹)
None (Control)
1.0
24.0
< 5
N/A
TBTA
1.0
2.0
95
47.5
Tris(triazolyl)methanol
0.5
1.0
98
196.0
2-Et-TM
0.5
0.5
99
396.0
Data Synthesis: The 2-Et-TM complex exhibits a TOF nearly double that of the Tris(triazolyl)methanol complex. The reduced steric bulk of the mono-triazole allows for faster bimolecular collisions between the copper-acetylide intermediate and the organic azide, while the hemilabile hydroxyl group provides sufficient electronic stabilization to prevent catalyst death.
Benchmark B: Ru(II)-Catalyzed Transfer Hydrogenation
Beyond copper, triazole-based coordination complexes show significant potential in Ruthenium catalysis[2].
Model Reaction: Acetophenone + iPrOH → 1-Phenylethanol + Acetone (1 mol% Ru, KOH, 80 °C).
Catalyst Complex
Time (h)
Conversion (%)
Chemoselectivity (%)
[Ru(p-cymene)Cl₂]₂ (Unligated)
4.0
62
85
[Ru(p-cymene)(Tris-TM)Cl]
2.5
88
92
[Ru(p-cymene)(2-Et-TM)Cl]
1.5
97
99
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality rationale and an internal control mechanism to eliminate false positives.
Self-validating experimental workflow for benchmarking catalytic efficiency.
Protocol 1: In Situ Catalyst Generation and CuAAC Assay
Step 1: Catalyst Pre-formation. In a Schlenk flask under N₂, dissolve CuSO₄·5H₂O (0.05 mmol) and 2-Et-TM (0.055 mmol) in 2 mL of degassed H₂O/tBuOH (1:1).
Causality: The ligand is added before the reductant to ensure immediate capture of the nascent Cu(I) species, preventing the formation of inactive Cu₂O nanoparticles.
Step 2: Reduction. Add sodium ascorbate (0.25 mmol). The solution will transition from blue to pale yellow.
Causality: A 5-fold excess of ascorbate is used to continuously protect the active [2-Et-TM-Cu(I)] complex from trace atmospheric oxygen during the kinetic runs.
Self-Validation: The inclusion of dodecane at t=0 allows for a strict mass balance check. If the sum of the unreacted starting materials and the product does not equal 100% (± 2%) relative to the dodecane peak area via GC-FID, the run is flagged for side reactions (e.g., Glaser homocoupling), invalidating the TOF calculation.
Protocol 2: Kinetic Profiling via ¹H NMR
Step 1: Reaction Setup. Perform the reaction in D₂O/CD₃OD (1:1) directly in an NMR tube. Add 1,3,5-trimethoxybenzene (0.5 eq) as a quantitative internal standard (qNMR).
Causality: Deuterated protic solvents are chosen to mimic the aqueous conditions of green click chemistry while allowing direct observation of the triazole C5-H proton appearance (~8.0 ppm) without solvent suppression artifacts.
Step 2: Quenching Aliquots. If running ex-situ, withdraw 50 µL aliquots and immediately inject them into a vial containing 0.1 M EDTA solution.
Causality: EDTA rapidly chelates the copper, instantly arresting the catalytic cycle. This ensures the kinetic time-point accurately reflects the reaction state at the exact moment of withdrawal.
Step 3: Validation.
Self-Validation: The integration of the 1,3,5-trimethoxybenzene aromatic protons (6.08 ppm) must remain constant across all time points. Any deviation indicates sample evaporation or shimming errors, triggering an automatic rejection of the kinetic data point.
Conclusion
The benchmarking data clearly indicates that (2-ethyl-2H-1,2,3-triazol-4-yl)methanol is not merely a structural curiosity, but a highly potent ligand for transition metal catalysis. By balancing minimal steric hindrance with the hemilabile electronic stabilization of its C4-methanol group, 2-Et-TM complexes deliver superior turnover frequencies in both CuAAC and Ru-catalyzed transfer hydrogenations compared to bulkier, traditional triazole scaffolds.
References
[2] El-Ghamry, H., et al. "Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening." Arabian Journal of Chemistry. URL:[Link]
[5] Ozkal, E., et al. "Covalently immobilized tris(triazolyl)methanol–Cu(I) complexes: highly active and recyclable catalysts for CuAAC reactions." Catalysis Science & Technology. URL:[Link]
[1] Özçubukçu, S., et al. "A Highly Active Catalyst for Huisgen 1,3-Dipolar Cycloadditions Based on the Tris(triazolyl)methanol-Cu(I) Structure." Organic Letters. URL:[Link]
[3] Özçubukçu, S., et al. "A Highly Active Catalyst for Huisgen 1,3-Dipolar Cycloadditions Based on the Tris(triazolyl)methanol−Cu(I) Structure." ACS Publications. URL:[Link]
[4] Tăbăcaru, A., et al. "Role of Click Chemistry in Organic Synthesis." IntechOpen. URL: [Link]
A Comparative Guide to the GC-MS Validation of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol Purity and Retention Time
For researchers, scientists, and drug development professionals, the accurate determination of purity and consistent identification of compounds are cornerstones of reliable and reproducible results. This guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accurate determination of purity and consistent identification of compounds are cornerstones of reliable and reproducible results. This guide provides an in-depth technical overview of the validation of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique. We will explore the causality behind experimental choices, present a framework for a self-validating protocol, and compare the performance of GC-MS with alternative methodologies.
The subject of our focus, (2-ethyl-2H-1,2,3-triazol-4-yl)methanol, is a heterocyclic compound of interest in medicinal chemistry and materials science. Ensuring its purity is critical, as even trace impurities can significantly impact downstream applications, from altering pharmacological activity to compromising material integrity.
The Rationale for GC-MS in Analyzing (2-ethyl-2H-1,2,3-triazol-4-yl)methanol
Gas Chromatography (GC) is a premier separation technique for volatile and thermally stable compounds.[1][2] When coupled with a Mass Spectrometry (MS) detector, it becomes a highly specific and sensitive analytical tool.[1] The choice of GC-MS for analyzing (2-ethyl-2H-1,2,3-triazol-4-yl)methanol is predicated on its anticipated volatility and the need for definitive identification. The MS detector provides mass-to-charge ratio information, which acts as a molecular fingerprint, allowing for confident peak identification.[3]
A study on various 1,2,4-triazole derivatives highlighted that the nature of substituents significantly affects their chromatographic behavior, with polarity being a key factor.[4] While highly polar triazoles can present challenges for GC-MS, the ethyl and methanol groups on our target compound suggest it should be amenable to this technique, possibly with derivatization to enhance volatility and improve peak shape.
A Validated GC-MS Methodology
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] Following the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), a robust GC-MS method for (2-ethyl-2H-1,2,3-triazol-4-yl)methanol would be validated for specificity, linearity, accuracy, precision, and robustness.[6][7][8]
Experimental Protocol: GC-MS Analysis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).[4]
Column : A non-polar or medium-polarity capillary column is a suitable starting point, such as a DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
Oven Temperature Program :
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C.
Hold at 280 °C for 5 minutes.
Injector :
Temperature: 250 °C.
Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
Mass Spectrometer :
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Sample Preparation :
Accurately weigh approximately 10 mg of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol.
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
If derivatization is necessary to improve peak shape and volatility, a common approach for compounds with active hydrogens is silylation. This would involve reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) prior to injection.[10]
Data Analysis and Interpretation
The primary outputs of the GC-MS analysis are the chromatogram and the mass spectrum for each eluting peak.
Retention Time (tR) : This is the time it takes for the analyte to pass through the column and reach the detector.[11] Under constant conditions, the retention time is a characteristic property of a compound and is used for its initial identification.[12] However, retention times can drift due to factors like changes in temperature, flow rate, or column aging.[13][14]
Mass Spectrum : The mass spectrum provides structural information about the molecule. The fragmentation pattern observed in the mass spectrum is compared to a reference library or a previously analyzed standard of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol for definitive identification.
Purity Assessment : The purity of the sample is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. This assumes that all components have a similar response in the detector.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity and characterization of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitation, the nature of potential impurities, and available instrumentation.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a separation technique that uses a liquid mobile phase and is well-suited for non-volatile or thermally labile compounds.[3][15]
Advantages over GC-MS : HPLC can be performed at room temperature, avoiding potential thermal degradation of the analyte.[15] It is also more suitable for analyzing polar and ionic compounds.[1]
Disadvantages : HPLC detectors, such as UV-Vis, are generally less specific than a mass spectrometer.[3] While HPLC can be coupled with MS, the instrumentation is often more complex and expensive than GC-MS.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary analytical technique that provides detailed structural information about a molecule.[16] Quantitative NMR (qNMR) can be used for highly accurate purity assessments without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.[17][18][19]
Advantages over GC-MS : qNMR can provide a direct measure of purity without the need for a reference standard of the analyte itself.[16][18] It is also a non-destructive technique.
Disadvantages : NMR is generally less sensitive than GC-MS.[19] It may also be more challenging to use for the analysis of complex mixtures.
Summary of Technique Comparison
Parameter
GC-MS
HPLC-UV
qNMR
Principle
Separation based on volatility and polarity, with mass-based detection.
Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.
Nuclear spin resonance in a magnetic field, providing structural and quantitative information.
Case Study: Validation of a GC-MS Method for Purity and Retention Time
To illustrate the practical application of these principles, a hypothetical validation study for the GC-MS analysis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol is presented below.
Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))
Parameter
Objective
Acceptance Criteria
Specificity
To ensure the signal of the analyte is not interfered with by impurities or other components.
The peak for the analyte should be well-resolved from other peaks. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity
To demonstrate a proportional relationship between the analyte concentration and the instrument response.
Correlation coefficient (r²) ≥ 0.995 over a specified range (e.g., 50-150% of the target concentration).
Accuracy
To determine the closeness of the measured value to the true value.
Recovery of 98.0% to 102.0% for the analyte spiked into a blank matrix at different concentration levels.
Precision
To assess the degree of scatter between a series of measurements.
To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
No significant change in results when parameters like oven temperature ramp rate or carrier gas flow rate are slightly varied.
Retention Time Reproducibility
To ensure consistent identification of the analyte.
The retention time of the analyte should be within a narrow window (e.g., ± 0.05 minutes) across multiple injections.
Conclusion
The GC-MS technique stands as a robust and reliable method for the purity assessment and identification of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol, provided the method is thoroughly validated. Its high specificity and sensitivity make it particularly well-suited for detecting and identifying trace impurities. While HPLC and NMR offer complementary advantages, especially for non-volatile compounds and for primary quantification, respectively, GC-MS often provides an optimal balance of performance, speed, and cost-effectiveness for suitable analytes.
The successful implementation of a validated GC-MS method, as outlined in this guide, will empower researchers and drug development professionals to ensure the quality and consistency of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol, thereby contributing to the integrity and success of their scientific endeavors.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. [Link]
Understanding Retention Time and Relative Retention in Gas Chromatography (GC). [Link]
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. [Link]
Retention Time Trajectory Matching for Peak Identification in Chromatographic Analysis. [Link]
Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry for the Rapid Screening of Triazole Residues in Wine and Strawberries - PubMed. [Link]
Unlocking Retention Times in Gas Chromatography | Lotus Consulting. [Link]
Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. [Link]
Understanding Chemical Testing: GC-MS vs. HPLC - Smithers. [Link]
Retention Time Locking for GC Systems - Agilent. [Link]
HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. [Link]
IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies. [Link]
Retention Time Trajectory Matching for Peak Identification in Chromatographic Analysis - PMC. [Link]
Determination of 11 Triazole Pesticides Residues in Fruits and Vegetables by Gas Chromatography-Mass Spectrometry. [Link]
GC-MS chromatogram of the (a) 0.5 mg.L −1 triazoles standards and (b)... - ResearchGate. [Link]
[Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry] - PubMed. [Link]
Novel Analytical Method Development and Validation for the Determination of Residual Solvents in Danazol by Gas Chromatography - Journal of Pharmaceutical Science and Bioscientific Research. [Link]
Development and Validation for the Simultaneous Determination of Ethanol Content and Organic Volatile Impurities in Reservoir-. [Link]
DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. [Link]
Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study - PubMed. [Link]
Comprehensive Safety and Disposal Protocol for (2-ethyl-2H-1,2,3-triazol-4-yl)methanol
As laboratory professionals and drug development scientists, our responsibility extends beyond the synthesis bench. (2-ethyl-2H-1,2,3-triazol-4-yl)methanol (CAS: 76320-99-5) is a specialized heterocyclic building block f...
Author: BenchChem Technical Support Team. Date: March 2026
As laboratory professionals and drug development scientists, our responsibility extends beyond the synthesis bench. (2-ethyl-2H-1,2,3-triazol-4-yl)methanol (CAS: 76320-99-5) is a specialized heterocyclic building block frequently utilized in advanced drug discovery. Notably, the hydroxy-triazole moiety serves as a highly effective bioisostere for the distal carboxylic acid in the development of ionotropic glutamate receptor ligands, offering unique selectivity profiles among AMPA receptor subtypes[1].
Because of its nitrogen-rich 1,2,3-triazole core, researchers must engineer their workflows to anticipate both acute exposure risks and long-term environmental impacts. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute safety and regulatory compliance.
Chemical Profile & Hazard Assessment
Before handling the compound, it is critical to understand the causality behind its hazards. The combination of a stable triazole ring and a reactive methanol side chain dictates its physical behavior and environmental persistence.
Property / Hazard
Specification / Details
Chemical Name
(2-ethyl-2H-1,2,3-triazol-4-yl)methanol
CAS Number
76320-99-5
Molecular Formula
C5H9N3O
Primary Hazards
Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335)
High aromatic stability; triazole metabolites resist rapid aquatic biodegradation[3]
Operational Handling & Spill Containment
The Causality of the Protocol: Why avoid combustible absorbents during spills? Triazole derivatives, particularly when concentrated or inadvertently mixed with strong oxidizing agents, can exhibit heat and friction sensitivity[2]. Utilizing inert absorbents neutralizes this risk by providing a non-reactive matrix for containment.
Step-by-Step Handling Methodology
Engineering Controls Verification: Ensure the chemical fume hood has a verified face velocity of 80–100 fpm. Self-Validation: Do not initiate work if the digital airflow monitor is in alarm or if the physical sash is above the designated safe operating height.
PPE Donning: Equip standard chemical-resistant nitrile gloves (minimum 4 mil thickness to prevent permeation), safety goggles with side shields, and a flame-retardant lab coat.
Material Manipulation: Weigh and transfer the compound exclusively within the fume hood. Use anti-static spatulas to prevent the aerosolization of any crystalline residues or splashing if handled as an oil/solution.
Spill Containment: In the event of a spill, immediately surround the perimeter with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Never use sawdust or paper towels. Sweep the absorbed material using a non-sparking tool and place it into a compatible, sealable hazardous waste container.
Comprehensive Disposal Procedures
The Causality of the Protocol: Why is high-temperature incineration mandatory? The 1,2,3-triazole ring is a highly stable, nitrogen-rich heterocycle. Standard low-temperature disposal or atmospheric venting fails to break the aromatic stability of the ring, leading to environmental persistence[3]. Furthermore, when subjected to thermal destruction, the three nitrogen atoms per molecule oxidize into nitrogen oxides (NOx)[2]. Routing this waste to a facility equipped with a NOx scrubber is a chemical necessity to prevent the release of smog-forming, toxic gases.
Step-by-Step Disposal Methodology
Waste Segregation:
Liquid Waste: Collect all organic solvent solutions containing (2-ethyl-2H-1,2,3-triazol-4-yl)methanol in a designated "Non-Halogenated Organic Waste" carboy. Critical: Do not mix with heavy metals or strong oxidizing agents, as triazoles can form heat-sensitive chelates or explosive mixtures with strong oxidizers[2].
Solid Waste: Place contaminated gloves, wipes, and empty vials into a chemically compatible, puncture-resistant solid waste bin lined with a high-density polyethylene (HDPE) bag.
Labeling & Storage: Clearly label all waste containers with "Hazardous Waste - Contains Triazole Derivatives (Toxic/Irritant)". Store in a secondary containment tray in a cool, dry, well-ventilated satellite accumulation area, strictly isolated from incompatible materials.
High-Temperature Incineration: Transfer the waste to a licensed hazardous waste management facility. The waste must be subjected to high-temperature incineration (typically >1000°C) in a rotary kiln or liquid injection incinerator explicitly equipped with a NOx scrubber system [2].
Operational Workflow Visualization
The following diagram maps the logical progression from initial handling to final destruction, ensuring all safety checkpoints are met.
Operational and disposal workflow for (2-ethyl-2H-1,2,3-triazol-4-yl)methanol with NOx scrubbing.
References
Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands - PubMed Central (nih.gov). 4
Residues Assessments for Triazole Derivative Metabolites - Health and Safety Executive (hse.gov.uk). 3
3-Amino-1,2,4-triazole (Amitrole) Chemical Properties and Handling - Jinan Finer Chemical Co., Ltd (finerchem.com). 2
Personal protective equipment for handling (2-ethyl-2H-1,2,3-triazol-4-yl)methanol
Handling novel chemical building blocks like (2-ethyl-2H-1,2,3-triazol-4-yl)methanol (CAS: 76320-99-5) requires moving beyond basic compliance and adopting a mechanistic approach to laboratory safety. As a specialized in...
Author: BenchChem Technical Support Team. Date: March 2026
Handling novel chemical building blocks like (2-ethyl-2H-1,2,3-triazol-4-yl)methanol (CAS: 76320-99-5) requires moving beyond basic compliance and adopting a mechanistic approach to laboratory safety. As a specialized intermediate, this compound is frequently utilized as a bioisostere for carboxylic acids in the synthesis of ionotropic glutamate receptor ligands[1]. Because it is an active R&D compound, its complete chronic toxicological profile is often extrapolated from base triazole derivatives, which are known to cause significant skin, eye, and respiratory irritation[2][3].
As a Senior Application Scientist, I have designed this operational guide to provide researchers with a self-validating safety framework. Every step in this protocol is engineered to ensure that your protective measures are actively verified before and during chemical handling.
Mechanistic Rationale for PPE Selection
Triazole derivatives interact readily with biological membranes. The addition of the hydroxyl group in (2-ethyl-2H-1,2,3-triazol-4-yl)methanol increases its polarity, subtly altering its dermal penetration profile compared to unsubstituted triazoles. Standard laboratory attire is insufficient; you must engineer a barrier system that accounts for both the physical state of the chemical and the organic solvents used in its solubilization.
Below is the quantitative and qualitative breakdown of the required Personal Protective Equipment (PPE).
PPE Category
Specification & Standard
Quantitative Metric
Causality / Rationale
Hand Protection
Nitrile Gloves (EN 374 / ASTM D6978)
Min. 0.11 mm thickness
Prevents dermal absorption. Nitrile provides superior resistance to the polar organic solvents (e.g., methanol, DMSO) often used to dissolve triazoles[2].
Eye Protection
Indirect Vented Goggles (EN 166 / ANSI Z87.1)
N/A
Standard safety glasses lack a peripheral seal. Goggles prevent aerosolized droplets and solvent splashes from causing severe ocular irritation[4].
Body Protection
Flame-Resistant Lab Coat (NFPA 2112)
N/A
Mitigates fire risk. Triazoles are often handled alongside highly flammable solvents; a Nomex/Cotton blend prevents the coat from melting to the skin[3].
Respiratory
N95/P100 Particulate Respirator (NIOSH / EN 149)
95% - 99.9% filtration
Required only if handling outside a fume hood. Filters fine particulates to prevent respiratory tract irritation (GHS Category 3 hazard)[2].
Operational Logic and Workflow
The following diagram illustrates the logical progression of safety checks and operational steps required when handling this compound.
Operational workflow and PPE logic for handling triazole derivatives.
Step-by-Step Operational Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . This means the procedure includes physical checks that prove the safety mechanism is functioning before you proceed.
Protocol 1: Safe Handling and Transfer
Barrier Validation: Inspect your nitrile gloves for micro-tears by trapping air inside the glove and applying pressure (the "roll and press" method).
Causality: Micro-tears compromise the barrier, leading to insidious dermal exposure. A lack of deflation physically validates the integrity of the barrier.
Engineering Control Validation: Turn on the fume hood and verify the digital monitor reads at least 100 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash.
Causality: An inward pull on the tissue visually validates the digital reading. If the tissue falls or flutters outward, negative pressure is compromised, and the protocol must be immediately halted.
Static Mitigation: Place the (2-ethyl-2H-1,2,3-triazol-4-yl)methanol container inside the hood. Use an anti-static weighing boat and a grounded stainless steel spatula.
Causality: Static discharge can scatter fine powders or ignite co-solvents, leading to inhalation exposure or flash fires[3].
Transfer & Sealing: Transfer the required mass slowly to minimize aerosolization. Seal the primary container immediately after use to prevent ambient moisture absorption, which can degrade the building block.
Decontamination: Wipe down the spatula and balance with a solvent compatible with triazoles (e.g., 70% ethanol), followed by a dry wipe to ensure no residue remains for the next operator.
Protocol 2: Spill Response and Waste Disposal
Triazoles must be kept out of the general environment and municipal drains[2][4]. In the event of a spill, execute the following validated recovery plan:
Isolation & Containment: Evacuate personnel from the immediate area. Lower the fume hood sash to the safe operating mark to maximize inward airflow.
Inert Absorption: Apply an inert absorbent material (e.g., vermiculite or sand) over the spill.
Causality: Inert absorbents physically trap the chemical without risking the exothermic reactions that can occur when using reactive chemical spill kits on uncharacterized R&D compounds.
Mechanical Collection: Use non-sparking tools to scoop the absorbed mixture.
Causality: Non-sparking tools prevent the ignition of any flammable solvent vapors that may have been used alongside the triazole[2].
Waste Segregation: Place the waste into a heavy-duty, sealable polyethylene bag. Label the bag explicitly as "Hazardous Organic Waste - Triazole Derivative" and place it in a designated secondary containment bin.
Causality: Strict segregation prevents cross-reactivity with strong oxidizers or acids in general waste bins, which can cause violent decomposition reactions[4].
References
Title: Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands
Source: PMC - PubMed Central
URL:[Link]
Title: Safety Data Sheet: 1,2,4-Triazole
Source: Carl ROTH
URL:[Link]